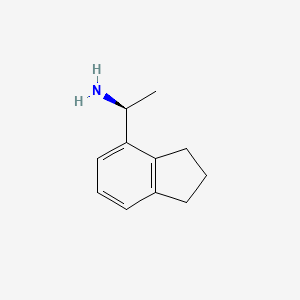![molecular formula C11H17NO3 B13602203 tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate is a chemical compound with the molecular formula C10H15NO3. It is known for its unique structure, which includes a tert-butyl group, a carbamate group, and a cyclopentenone moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentenone derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the carbamate on the cyclopentenone. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-ButylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyclopentenone moiety to a cyclopentanol derivative.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-ButylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research on its potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate involves its interaction with molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. The cyclopentenone moiety may also participate in Michael addition reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-ButylN-[(4-oxooxan-2-yl)methyl]carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-ButylN-(4-methyl-1-oxopent-4-en-2-yl)carbamate
Uniqueness
tert-ButylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. The presence of the cyclopentenone moiety, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and applications in various research fields.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h4-5,8H,6-7H2,1-3H3,(H,12,14) |
Clave InChI |
FHGOJMBGJCQOGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)



